![molecular formula C8H5ClIN B11849320 3-Chloro-4-iodo-1H-indole](/img/structure/B11849320.png)
3-Chloro-4-iodo-1H-indole
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Overview
Description
3-Chloro-4-iodo-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with chlorine and iodine substituents at the 3rd and 4th positions, respectively. This unique arrangement imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination at the 3rd position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst. The resulting 3-chloroindole is then subjected to iodination at the 4th position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can participate in oxidation reactions, forming various oxidized derivatives. Reduction reactions can also occur, particularly at the halogenated positions, leading to dehalogenated products.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidized Products: Indole-2,3-diones or other oxidized derivatives.
Coupled Products: Biaryl or alkyne-linked indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential in pharmaceutical development. Its structure allows for interactions with various biological targets, making it a candidate for the synthesis of new therapeutic agents. Notably, its halogen substituents (chlorine and iodine) enhance its reactivity and biological activity, which are critical in the design of new drugs.
Drug Development
Research indicates that 3-chloro-4-iodo-1H-indole may serve as a precursor for synthesizing compounds with antimicrobial, antitumor, and anti-inflammatory properties. The presence of halogens can influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds, enhancing their efficacy against specific diseases.
Table 1: Potential Therapeutic Applications
Application Area | Description |
---|---|
Antimicrobial Agents | Potential to develop drugs targeting bacterial infections |
Anticancer Compounds | Investigated for activity against various cancer cell lines |
Anti-inflammatory Drugs | May be used to synthesize compounds that reduce inflammation |
Biological Evaluation
The biological activities of this compound are under extensive investigation. Initial studies suggest that it may exhibit significant interactions with enzymes such as cytochrome P450, which are crucial for drug metabolism.
Enzyme Inhibition
Preliminary data indicate that this compound could act as an inhibitor for certain cytochrome P450 enzymes, impacting drug metabolism pathways. This property is essential for understanding potential drug-drug interactions and optimizing therapeutic regimens.
Table 2: Biological Activity Overview
Biological Activity | Findings |
---|---|
Cytochrome P450 Inhibition | May inhibit specific isoforms, affecting drug metabolism |
Antimicrobial Activity | Exhibited activity against Gram-positive and Gram-negative bacteria |
Anticancer Activity | Demonstrated cytotoxic effects on various cancer cell lines |
Synthetic Methodologies
Various synthetic routes have been developed to produce this compound, facilitating its application in research and industry.
Synthesis Techniques
Common methodologies include halogenation reactions where indole derivatives are treated with iodine and chlorine sources under controlled conditions. These reactions can yield high-purity products suitable for further biological testing.
Table 3: Synthesis Overview
Synthesis Method | Description |
---|---|
Halogenation | Indole derivatives reacted with iodine and chlorine in the presence of catalysts |
Functionalization | Introduction of various functional groups to enhance biological activity |
Case Studies
Several studies have highlighted the therapeutic potential of this compound derivatives:
Antimicrobial Study
A study investigated the antimicrobial properties of synthesized derivatives based on this compound, revealing significant activity against both Gram-positive and Gram-negative bacterial strains, comparable to established antibiotics .
Anticancer Research
In another study, derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) analysis indicated that halogenation plays a crucial role in enhancing anticancer activity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen substituents can enhance binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
3-Chloroindole: Lacks the iodine substituent, leading to different reactivity and applications.
4-Iodoindole: Lacks the chlorine substituent, affecting its chemical behavior and biological activity.
3-Bromo-4-iodo-1H-indole: Similar structure but with bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: 3-Chloro-4-iodo-1H-indole’s combination of chlorine and iodine substituents provides a unique set of chemical properties, making it particularly useful in specific synthetic and research applications. Its dual halogenation allows for versatile reactivity, enabling the synthesis of a wide range of derivatives.
Biological Activity
3-Chloro-4-iodo-1H-indole is a halogenated indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_6ClI_N, with a molecular weight of approximately 253.48 g/mol. The compound features a bicyclic aromatic system, which contributes to its chemical reactivity and biological properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that halogenated indoles can inhibit cancer cell proliferation through various mechanisms, potentially including apoptosis induction and cell cycle arrest.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | 15.2 | Apoptosis induction | |
MCF-7 | 12.5 | Cell cycle arrest |
2. Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the type of microorganism and concentration used.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
3. Interaction with Biological Targets
Preliminary research suggests that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction could lead to altered pharmacokinetics for co-administered drugs.
The biological activity of this compound is thought to arise from its ability to interact with various cellular targets:
- Enzyme Inhibition : The halogen substituents (chlorine and iodine) may enhance binding affinity to specific enzymes.
- Reactive Intermediates : The compound can undergo metabolic conversion to form reactive intermediates that interact with cellular components, leading to biological effects such as inhibition of cell growth or induction of apoptosis.
Case Study 1: Anticancer Efficacy
In a study conducted on human cancer cell lines, this compound was tested for its ability to inhibit proliferation. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM. The mechanism involved activation of apoptotic pathways, evidenced by increased caspase activity.
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of the compound against various bacteria and fungi. The compound exhibited potent activity against Staphylococcus aureus, with an MIC value indicating strong potential for therapeutic applications in treating infections caused by resistant strains.
Properties
Molecular Formula |
C8H5ClIN |
---|---|
Molecular Weight |
277.49 g/mol |
IUPAC Name |
3-chloro-4-iodo-1H-indole |
InChI |
InChI=1S/C8H5ClIN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H |
InChI Key |
DOHDHYOIOASYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CN2)Cl |
Origin of Product |
United States |
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